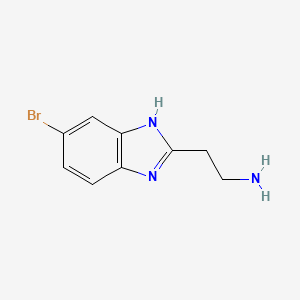
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of a compound that contains both an amino group and a hydroxyl group attached to a butanoic acid backbone with a phenyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-phenylalanine.
Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or amine derivatives under specific conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: To enhance reaction efficiency and control.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids.
科学研究应用
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biochemistry: Studied for its role in enzyme-substrate interactions and protein synthesis.
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of (3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathway involved.
相似化合物的比较
Similar Compounds
(3S)-3-amino-2-hydroxy-4-methylbutanoic acid hydrochloride: Similar structure but with a methyl group instead of a phenyl group.
(3S)-3-amino-2-hydroxy-4-ethylbutanoic acid hydrochloride: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic residues in proteins and enzymes, potentially leading to more specific and potent biological effects.
属性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
(3S)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9?;/m0./s1 |
InChI 键 |
OPVMPYQFOLATCK-GUORDYTPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(C(=O)O)O)N.Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)

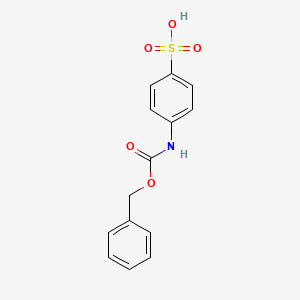
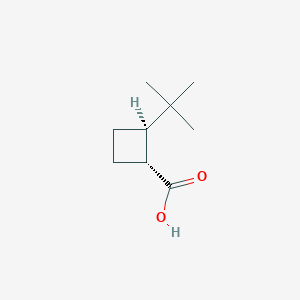


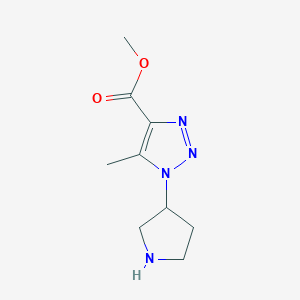


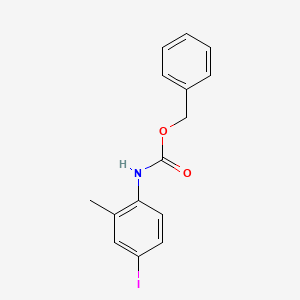
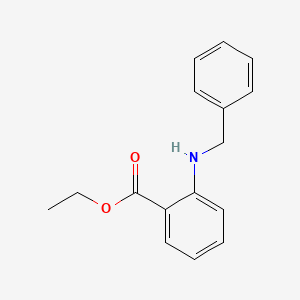
![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
